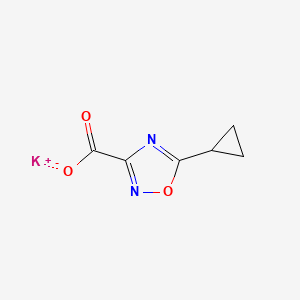

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Overview

Description

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C6H5KN2O3 . It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen as heteroatoms in their structures . These compounds have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Molecular Structure Analysis

1,2,4-oxadiazoles, including this compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Scientific Research Applications

Synthesis Approaches

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate and its related compounds have various synthesis methods, highlighting the flexibility and reactivity of the 1,2,4-oxadiazole ring structure. A notable method involves the solvent-free condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, offering an efficient approach with good yields. The microwave-assisted reaction further shortens the synthesis time (Barros et al., 2014). Similarly, a one-pot synthesis method has been developed for 1,2,4-oxadiazoles, demonstrating the versatility of potassium carbonate in facilitating these reactions (Amarasinghe et al., 2006).

Structural Insights

The 1,2,4-oxadiazole core is a significant pharmacophore, indicating its importance in drug design and chemical modification. A detailed review of the synthetic routes for obtaining various 1,3,4-oxadiazole derivatives highlights the diverse applications and potential of this heterocyclic structure in medicinal chemistry and material science (Review, 2020).

Biological and Catalytic Properties

Antimicrobial and Antiviral Applications

Certain derivatives of 1,2,4-oxadiazole have demonstrated significant antimicrobial and antiviral activities. For instance, novel thioglycosides and acyclonucleoside analogs carrying 1,3,4-oxadiazole moieties exhibited notable antibacterial and antifungal activities (Aouad, 2016). Additionally, certain 5-aryl-1,3,4-oxadiazole derivatives have shown moderate inhibitory activity against HIV-1 and HIV-2, indicating their potential as leads in antiviral drug development (Khan et al., 2012).

Catalytic Applications

The photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles has been successfully catalyzed by heterogeneous visible-light-active carbon nitride semiconductors, showcasing the potential of 1,2,4-oxadiazoles in photochemical applications. This method employs elemental sulfur as an electron scavenger, indicating the environmentally friendly aspect of this synthesis approach (Kurpil et al., 2018).

Polymorphism and Structural Properties

The study of polymorphic forms of compounds containing the 1,2,4-oxadiazole structure has provided insights into their structural stability and potential applications. For instance, the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole has been thoroughly studied, revealing crucial differences in crystal structures between its polymorphs. This research highlights the importance of understanding the structural properties of these compounds for their effective use in various applications (Shishkina et al., 2020).

Future Directions

The future directions for research on Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications as an anti-infective agent could be investigated further .

Mechanism of Action

Target of Action

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a compound that has been synthesized for research purposes It is known that 1,2,4-oxadiazoles, a class of compounds to which this compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the anti-infective properties observed.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth or function of infectious agents at the molecular and cellular level .

Properties

IUPAC Name |

potassium;5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.K/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYKELNNAWEWKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

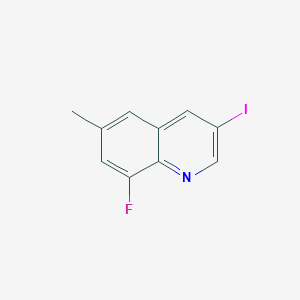

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)